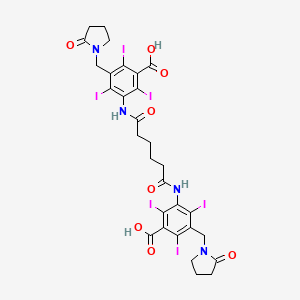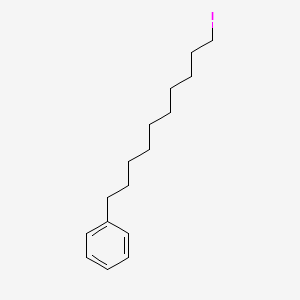
(10-Iododecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Iododecyl)benzene is an organic compound characterized by a benzene ring substituted with a 10-iododecyl group. This compound is part of the broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Iododecyl)benzene typically involves the alkylation of benzene with a 10-iododecyl halide. This reaction is generally carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}6\text{H}6 + \text{C}{10}\text{H}{21}\text{I} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}5\text{C}{10}\text{H}{21}\text{I} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(10-Iododecyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
Substitution: Formation of alkylbenzenes with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of decylbenzene.
Scientific Research Applications
(10-Iododecyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of (10-Iododecyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s solubility, permeability, and overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzene: Similar structure but lacks the iodine atom.
Decylbenzene: Shorter alkyl chain compared to (10-Iododecyl)benzene.
Iodobenzene: Lacks the long alkyl chain.
Uniqueness
This compound is unique due to the presence of both a long alkyl chain and an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic interactions and halogen bonding are important .
Properties
CAS No. |
51526-13-7 |
|---|---|
Molecular Formula |
C16H25I |
Molecular Weight |
344.27 g/mol |
IUPAC Name |
10-iododecylbenzene |
InChI |
InChI=1S/C16H25I/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |
InChI Key |
GBNYAMIJHDGUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


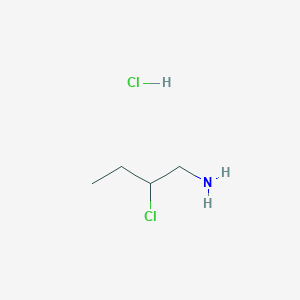
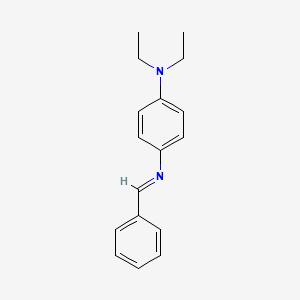
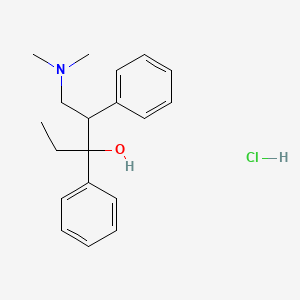
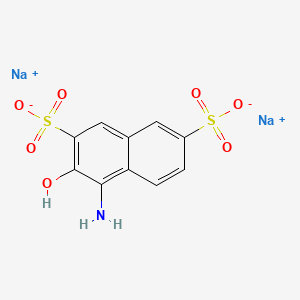

![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
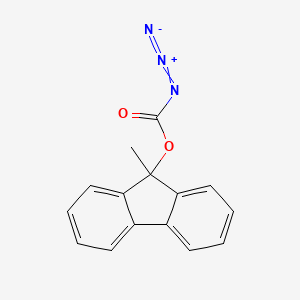
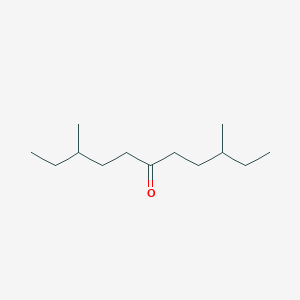

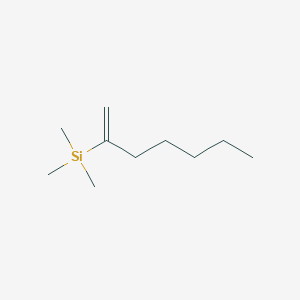
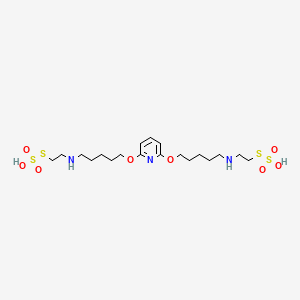
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
